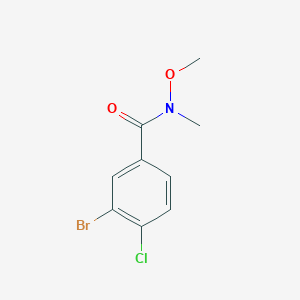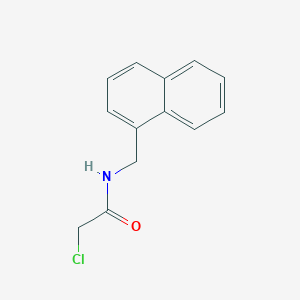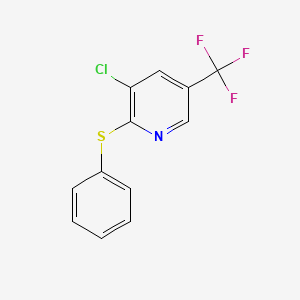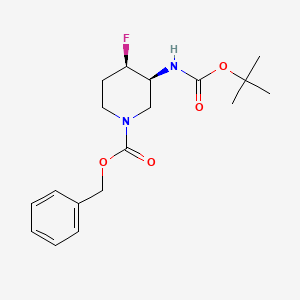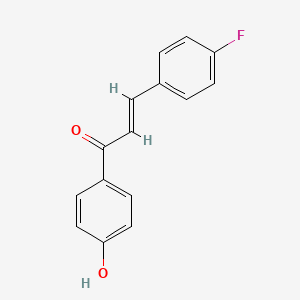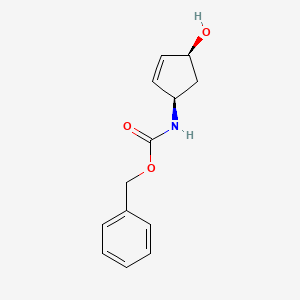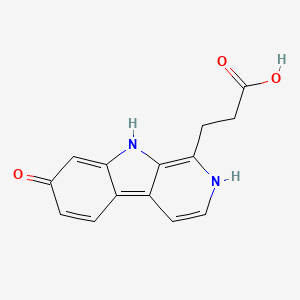
7-Hydroxy-beta-carboline-1-propionic acid
Descripción general
Descripción
7-Hydroxy-beta-carboline-1-propionic acid is a compound that shows cytotoxic activity . It is also known as 7-Hydroxy-9H-pyrido[3,4-b]indole-1-propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2O3 . It has a molecular weight of 256.3 g/mol . The compound contains a total of 33 bonds, including 21 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 6 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound is a crystalline compound . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Antimalarial and Cytotoxic Properties
7-Hydroxy-beta-carboline-1-propionic acid, found in the roots of Eurycoma longifolia, has been studied for its potential antimalarial and cytotoxic properties. Research indicates that related beta-carboline alkaloids isolated from this plant exhibit significant cytotoxicity against certain human cancer cell lines, including lung and breast cancer (Kuo et al., 2003).
Antioxidant and Radical Scavenging Activity
Beta-carbolines, including compounds similar to this compound, demonstrate notable antioxidant properties. They act as scavengers of hydroxyl radicals, an important feature in combating oxidative stress in biological systems. This activity suggests their potential role in protecting human tissues from oxidative damage (Herraiz & Galisteo, 2015).
Inhibition of Inflammatory Responses
A related beta-carboline alkaloid has been identified for its anti-inflammatory properties, particularly in inhibiting nitric oxide production in certain cells. This suggests the potential of this compound and similar compounds in moderating inflammatory responses in the body (Ngoc et al., 2016).
Potential Protective Role in Human Tissues
Beta-carbolines, including structures similar to this compound, have been found to accumulate in human tissues, such as the eye lens, and may play a protective role against oxidative stress. Their antioxidative abilities are of particular relevance in tissues exposed to continual photic and oxidative stress, indicating a possible protective physiological function (Pari et al., 2000).
Mecanismo De Acción
Biochemical Pathways
Β-carboline alkaloids are known to impact various cellular processes through their interaction with dna and inhibition of certain enzymes . The downstream effects of these interactions can lead to changes in cell proliferation and other cellular functions.
Pharmacokinetics
The compound is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The primary result of the action of 7-Hydroxy-beta-carboline-1-propionic acid is its cytotoxic activity . This suggests that the compound may have potential applications in the treatment of conditions characterized by uncontrolled cell proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the chemical environment. Additionally, the compound should be stored at 2-8°C, protected from air and light , indicating that temperature and exposure to light and air can affect its stability.
Propiedades
IUPAC Name |
3-(7-oxo-2,9-dihydropyrido[3,4-b]indol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-8-1-2-9-10-5-6-15-11(3-4-13(18)19)14(10)16-12(9)7-8/h1-2,5-7,15-16H,3-4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOPWGSKAKJDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNC(=C3NC2=CC1=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


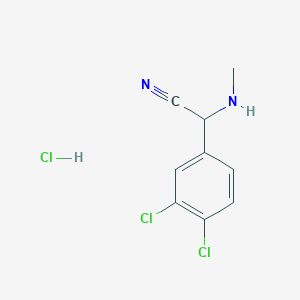
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


